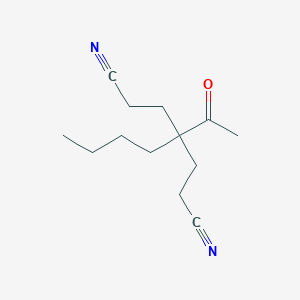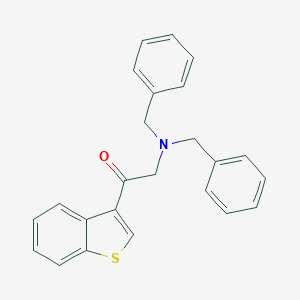![molecular formula C16H16BrNO4S B274515 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone](/img/structure/B274515.png)
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 11-7082 and is a potent inhibitor of the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
作用机制
BAY 11-7082 inhibits the NF-κB signaling pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for the phosphorylation and degradation of IκBα, which leads to the activation of NF-κB. BAY 11-7082 inhibits the phosphorylation of IKKβ, which prevents the degradation of IκBα and subsequently inhibits the activation of NF-κB. This inhibition of NF-κB has been linked to the anti-inflammatory and anti-cancer properties of BAY 11-7082.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, BAY 11-7082 has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
BAY 11-7082 has various advantages and limitations for lab experiments. One of the advantages is its potency as an inhibitor of the NF-κB signaling pathway. This allows for the efficient inhibition of NF-κB in various cell types and experimental conditions. Another advantage is its stability in aqueous solutions, which allows for the easy preparation of stock solutions. However, one of the limitations is its cytotoxicity at high concentrations, which can affect the viability of cells in culture. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
BAY 11-7082 has various potential future directions for scientific research. One direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. Another direction is the development of novel analogs with improved properties and potential therapeutic applications. BAY 11-7082 can also be used as a tool compound to study the NF-κB signaling pathway and its role in various cellular processes. In addition, BAY 11-7082 can be used in combination with other drugs to enhance their efficacy and reduce their side effects. Overall, BAY 11-7082 has significant potential for further scientific research and potential therapeutic applications.
合成方法
The synthesis of BAY 11-7082 involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield 2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1-(morpholin-4-yl)ethanone. The synthesis of BAY 11-7082 is a well-established method and has been reported in various scientific journals.
科学研究应用
BAY 11-7082 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. BAY 11-7082 has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C16H16BrNO4S |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
2-(4-bromonaphthalen-1-yl)sulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H16BrNO4S/c17-14-5-6-15(13-4-2-1-3-12(13)14)23(20,21)11-16(19)18-7-9-22-10-8-18/h1-6H,7-11H2 |
InChI 键 |
NRPPDTHYFZUVLV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
规范 SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)


![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)





![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)